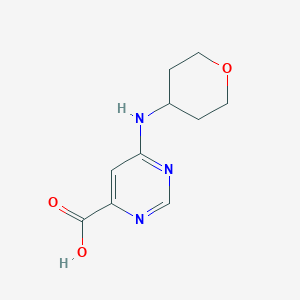

6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid

CAS No.: 1439899-02-1

Cat. No.: VC8015159

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1439899-02-1 |

|---|---|

| Molecular Formula | C10H13N3O3 |

| Molecular Weight | 223.23 |

| IUPAC Name | 6-(oxan-4-ylamino)pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H13N3O3/c14-10(15)8-5-9(12-6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,14,15)(H,11,12,13) |

| Standard InChI Key | FAALTEVKCMLQDZ-UHFFFAOYSA-N |

| SMILES | C1COCCC1NC2=NC=NC(=C2)C(=O)O |

| Canonical SMILES | C1COCCC1NC2=NC=NC(=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 6-(oxan-4-ylamino)pyrimidine-4-carboxylic acid, reflecting its pyrimidine backbone substituted at position 6 with an amino-linked oxane (tetrahydropyran) ring and a carboxylic acid group at position 4 . Common synonyms include:

| Synonym | Source |

|---|---|

| 4-Pyrimidinecarboxylic acid, 6-[(tetrahydro-2H-pyran-4-yl)amino]- | ChemBK , PubChem |

| 6-((Tetrahydro-2H-pyran-4-yl)amino)pyrimidine-4-carboxylic acid | VulcanChem, ChemicalBook |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via peptide coupling strategies, leveraging 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid group for reaction with tetrahydropyran-4-amine . A typical protocol involves:

-

Activation: Treatment of pyrimidine-4-carboxylic acid with CDI in anhydrous THF at 0–5°C for 1 hour.

-

Amination: Addition of tetrahydropyran-4-amine under nitrogen, stirred at room temperature for 12–16 hours.

-

Purification: Isolation via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product in ~65–72% purity .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring amination occurs exclusively at the pyrimidine’s 6-position, mitigated by using sterically hindered bases .

-

Solubility: The carboxylic acid group necessitates polar aprotic solvents (e.g., DMF, DMSO) during coupling.

Table 2: Reaction conditions for analogous syntheses

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 16 hours |

| Yield | 68% |

Physicochemical Properties

Thermodynamic Parameters

Experimental and predicted properties include:

Solubility and Stability

-

Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating DMSO for biological assays.

-

Storage: Stable at -20°C under inert gas for ≤24 months.

Table 3: Predicted vs. experimental properties

Research Applications and Biological Activity

Material Science Applications

The compound’s rigid heterocyclic framework makes it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume